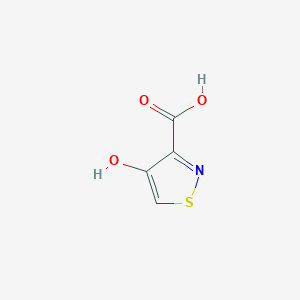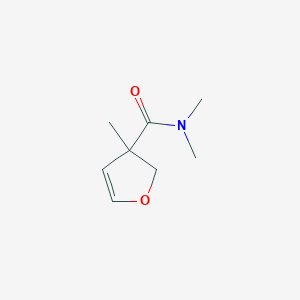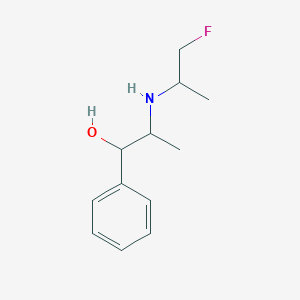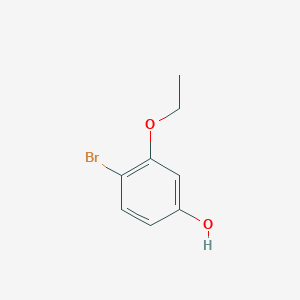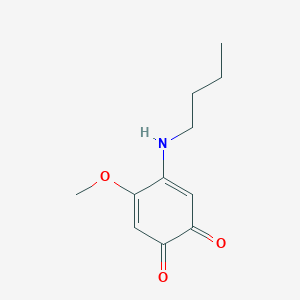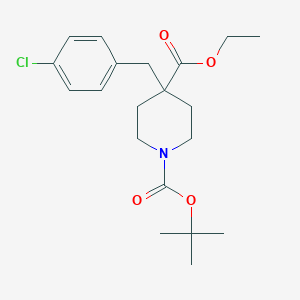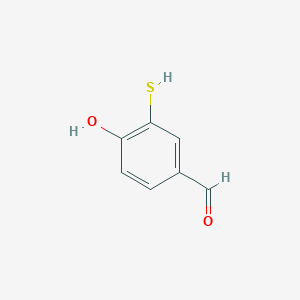
4-Hydroxy-3-sulfanylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-sulfanylbenzaldehyde (HSB) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HSB is a yellow to brown crystalline solid that is soluble in water and ethanol. This compound is used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and materials.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3-sulfanylbenzaldehyde is not fully understood. However, studies have suggested that 4-Hydroxy-3-sulfanylbenzaldehyde exerts its biological effects through various pathways, including the regulation of oxidative stress, inflammation, and cell signaling pathways. 4-Hydroxy-3-sulfanylbenzaldehyde has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects
4-Hydroxy-3-sulfanylbenzaldehyde has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 4-Hydroxy-3-sulfanylbenzaldehyde can inhibit the growth of cancer cells and induce apoptosis. 4-Hydroxy-3-sulfanylbenzaldehyde has also been shown to reduce oxidative stress and inflammation in various cell types. In animal studies, 4-Hydroxy-3-sulfanylbenzaldehyde has been shown to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Hydroxy-3-sulfanylbenzaldehyde in lab experiments is its low toxicity. 4-Hydroxy-3-sulfanylbenzaldehyde has been shown to have minimal toxicity in various cell types and animal models. Another advantage of using 4-Hydroxy-3-sulfanylbenzaldehyde is its versatility. 4-Hydroxy-3-sulfanylbenzaldehyde can be easily modified to produce derivatives with specific properties. However, one of the limitations of using 4-Hydroxy-3-sulfanylbenzaldehyde is its low solubility in water, which can limit its bioavailability in vivo.
Orientations Futures
There are several future directions for research on 4-Hydroxy-3-sulfanylbenzaldehyde. One area of research is the development of 4-Hydroxy-3-sulfanylbenzaldehyde derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of 4-Hydroxy-3-sulfanylbenzaldehyde in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of 4-Hydroxy-3-sulfanylbenzaldehyde and its potential applications in various fields.
Méthodes De Synthèse
4-Hydroxy-3-sulfanylbenzaldehyde can be synthesized through various methods, including the oxidation of 4-hydroxybenzaldehyde with sodium sulfide, the reaction of 4-chlorobenzenesulfonic acid with 4-hydroxybenzaldehyde, and the reaction of 4-hydroxybenzaldehyde with thioacetic acid. The most common method for synthesizing 4-Hydroxy-3-sulfanylbenzaldehyde is the oxidation of 4-hydroxybenzaldehyde with sodium sulfide. This method involves the reaction of 4-hydroxybenzaldehyde with sodium sulfide in the presence of an oxidizing agent such as hydrogen peroxide or potassium permanganate.
Applications De Recherche Scientifique
4-Hydroxy-3-sulfanylbenzaldehyde has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 4-Hydroxy-3-sulfanylbenzaldehyde has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties. 4-Hydroxy-3-sulfanylbenzaldehyde has also been investigated for its potential use as a diagnostic tool for detecting cancer cells. In agriculture, 4-Hydroxy-3-sulfanylbenzaldehyde has been shown to have antifungal and antibacterial properties, making it a potential candidate for use in crop protection. In materials science, 4-Hydroxy-3-sulfanylbenzaldehyde has been used as a starting material for the synthesis of various materials such as polymers and metal-organic frameworks.
Propriétés
Numéro CAS |
166590-53-0 |
|---|---|
Nom du produit |
4-Hydroxy-3-sulfanylbenzaldehyde |
Formule moléculaire |
C7H6O2S |
Poids moléculaire |
154.19 g/mol |
Nom IUPAC |
4-hydroxy-3-sulfanylbenzaldehyde |
InChI |
InChI=1S/C7H6O2S/c8-4-5-1-2-6(9)7(10)3-5/h1-4,9-10H |
Clé InChI |
LOQMENZSCDPVJW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C=O)S)O |
SMILES canonique |
C1=CC(=C(C=C1C=O)S)O |
Synonymes |
Benzaldehyde, 4-hydroxy-3-mercapto- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




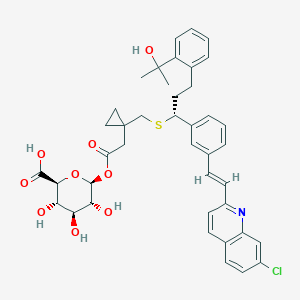


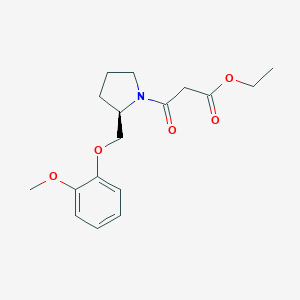
![Imidazo[1,2-a]pyridin-3-ylmethanamine](/img/structure/B65487.png)


